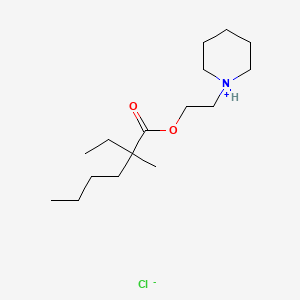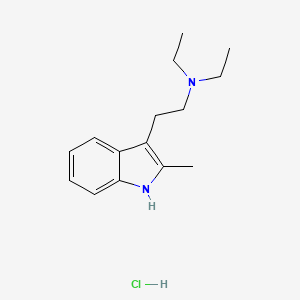
3,5-dibromo-N-(3,4-dibromophenyl)-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dibromo-N-(3,4-dibromophenyl)-2-hydroxybenzamide: is a chemical compound with the molecular formula C13H7Br4NO2 and a molecular weight of 528.81618 g/mol . This compound is characterized by the presence of multiple bromine atoms and a hydroxyl group attached to a benzamide structure. It is primarily used in scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromo-N-(3,4-dibromophenyl)-2-hydroxybenzamide typically involves the bromination of precursor compounds. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst. The process may involve multiple steps to ensure the selective bromination at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to remove any impurities and obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-dibromo-N-(3,4-dibromophenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove bromine atoms or convert the amide group to an amine.
Substitution: Bromine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3,5-dibromo-N-(3,4-dibromophenyl)-2-hydroxybenzamide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations .
Biology: In biological research, this compound may be used to study the effects of brominated compounds on biological systems. It can serve as a model compound to investigate the interactions between brominated aromatic compounds and biological molecules .
Medicine: In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Researchers may investigate its activity against specific biological targets or its potential as a lead compound for drug development .
Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds .
Mecanismo De Acción
The mechanism of action of 3,5-dibromo-N-(3,4-dibromophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in their activity or function . The exact pathways and molecular targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
3,5-dibromo-4-methylaniline: This compound has a similar brominated aromatic structure but differs in the presence of a methyl group instead of a hydroxyl group.
3,5-dibromo-4-hydroxybenzoic acid: This compound also contains bromine atoms and a hydroxyl group but has a carboxylic acid group instead of an amide group.
Uniqueness: 3,5-dibromo-N-(3,4-dibromophenyl)-2-hydroxybenzamide is unique due to its specific combination of bromine atoms, hydroxyl group, and amide functionality. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications .
Propiedades
Número CAS |
6149-63-9 |
|---|---|
Fórmula molecular |
C13H7Br4NO2 |
Peso molecular |
528.8 g/mol |
Nombre IUPAC |
3,5-dibromo-N-(3,4-dibromophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H7Br4NO2/c14-6-3-8(12(19)11(17)4-6)13(20)18-7-1-2-9(15)10(16)5-7/h1-5,19H,(H,18,20) |
Clave InChI |
FPWRRDPZRRHMTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)Br)Br)O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2a,4a,6a-Trimethylhexahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalene](/img/structure/B12801310.png)


![Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile](/img/structure/B12801332.png)



![(4aR,10bS)-10-methoxy-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridine](/img/structure/B12801369.png)



![[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13,20,22-trihydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12801396.png)

